Asn-Glu

CAS No.: 20917-58-2

Cat. No.: VC8254325

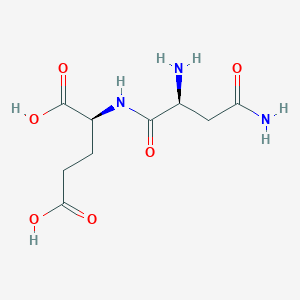

Molecular Formula: C9H15N3O6

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20917-58-2 |

|---|---|

| Molecular Formula | C9H15N3O6 |

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanedioic acid |

| Standard InChI | InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 |

| Standard InChI Key | IIFDPDVJAHQFSR-WHFBIAKZSA-N |

| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |

| SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |

| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Introduction

Structural Characteristics of Asn-Glu

Molecular Composition and Formula

Asn-Glu (C₉H₁₅N₃O₆) has a molecular weight of 261.23 g/mol . It is formed via a peptide bond between the carboxyl group of asparagine and the amino group of glutamic acid. The IUPAC name is L-asparagyl-L-glutamic acid, and its sequence is denoted as "NE" in peptide notation .

Table 1: Key Molecular Properties of Asn-Glu

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₆ |

| Molecular Weight | 261.23 g/mol |

| CAS Registry Number | 20917-58-2 |

| Synonyms | NE dipeptide, asparaginylglutamic acid |

Structural Features

The dipeptide adopts a flexible conformation influenced by hydrogen bonding between the side-chain functional groups:

-

Asparagine: Contains an amide group (-CONH₂) that can participate in hydrogen bonding.

-

Glutamic Acid: Features a carboxyl group (-COOH) that contributes to solubility and ionic interactions .

3D structural models reveal a planar peptide bond and potential for β-turn formation in protein contexts .

Biosynthesis and Metabolic Pathways

Role in Amino Acid Homeostasis

-

Asparagine Synthetase (ASNS): Catalyzes asparagine formation from aspartate and glutamine, indirectly influencing Asn-Glu levels .

-

Glutaminase Activity: Converts glutamine to glutamate, a precursor for Asn-Glu .

Studies in Escherichia coli suggest that asparagine and glutamine derivatives like Asn-Glu regulate amino acid exchange, impacting nucleotide synthesis and mTORC1 signaling .

Biological Functions and Significance

Metabolic Regulation

Asn-Glu serves as a nitrogen carrier in cells, facilitating the transfer of amino groups between metabolic pathways. It is implicated in:

-

TCA Cycle Anaplerosis: Glutamate from Asn-Glu replenishes α-ketoglutarate, supporting energy production in cancer cells .

-

Redox Balance: The dipeptide may modulate glutathione synthesis via glutamate availability .

Protein Stability and Modifications

-

Deamidation: The asparagine residue in Asn-Glu is prone to deamidation, forming isoaspartate under physiological conditions. This post-translational modification affects protein folding and function .

-

Cross-Linking: Photoactivation of tetrazole-tagged Asn-Glu generates nitrile imine intermediates, enabling site-specific protein cross-linking in mass spectrometry studies .

Applications in Biochemical Research

Mass Spectrometry and Structural Analysis

Asn-Glu is used as a model peptide to study:

-

Collision-Induced Dissociation (CID): Fragmentation patterns reveal insights into peptide backbone stability .

-

Ion Mobility Spectrometry: Differentiates conformers based on collision cross-sections (CCS), aiding structural resolution .

Table 2: Analytical Techniques for Asn-Glu Characterization

| Technique | Application |

|---|---|

| UV Photodissociation | Cross-linking efficiency analysis |

| Cyclic Ion Mobility-MS | Conformational separation |

| Molecular Dynamics | Simulation of deamidation pathways |

Cancer and Immunology Studies

-

Leukemia Therapy: L-asparaginase, which depletes asparagine, indirectly affects Asn-Glu levels in lymphoid cells, inducing apoptosis .

-

Angiogenesis: Endothelial cells rely on asparagine-glutamine interplay for proliferation, highlighting Asn-Glu’s role in vascular biology .

Industrial and Pharmaceutical Relevance

Biopharmaceutical Production

In CHO cell cultures, Asn-Glu dynamics influence TCA cycle flux and antibody yields. Glutamine supplementation enhances its availability, optimizing protein synthesis .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume